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Introduction: Acyl-CoA:diacylglycerol acyltransferase (DGAT) is a crucial enzyme in lipid

metabolism that catalyzes the final and rate-limiting step in triglyceride (TG) synthesis.[1] This

process involves the esterification of a fatty acyl-CoA to a diacylglycerol (DG) molecule.[2] In

mammals, two major isoforms of DGAT, DGAT1 and DGAT2, have been identified.[1] Although

they catalyze the same reaction, they share no sequence homology and possess distinct

biochemical and physiological functions.[3] DGAT1 is expressed ubiquitously, with high levels

in the small intestine, while DGAT2 is primarily found in the liver and adipose tissue.[2][3] The

role of DGAT enzymes in triglyceride metabolism makes them attractive therapeutic targets for

metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease

(NAFLD), now known as metabolic dysfunction-associated steatotic liver disease (MASLD).[4]

[5][6] Inhibition of DGAT1 has been shown to reduce post-meal lipid levels and increase insulin

sensitivity.[5][7] Similarly, DGAT2 inhibition can reduce liver TG content and improve hepatic

steatosis.[8] These application notes provide detailed protocols for in vitro enzymatic assays to

identify and characterize inhibitors of DGAT activity.

Triglyceride Synthesis Pathway
The diagram below illustrates the final step of triglyceride synthesis catalyzed by DGAT1 and

DGAT2.
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Caption: Final step of triglyceride synthesis via DGAT1 and DGAT2.

Experimental Protocols
Several methods can be employed to measure DGAT activity, including radiometric,

fluorescent, and mass spectrometry-based assays.

Protocol 1: Radiometric DGAT1/DGAT2 Assay using
[¹⁴C]-oleoyl-CoA
This is a classic method that measures the incorporation of a radiolabeled fatty acyl-CoA into

triglycerides.

A. Materials and Reagents:

Enzyme Source: Microsomal preparations from Sf9 cells overexpressing human DGAT1 or

DGAT2, or from tissues like small intestine or adipose tissue.[5]

Substrates:
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1,2-Dioleoyl-sn-glycerol (DOG) (Sigma-Aldrich)

[¹⁴C]-oleoyl-CoA (PerkinElmer or American Radiolabeled Chemicals)[9]

Unlabeled oleoyl-CoA (Sigma-Aldrich)

Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl₂, 0.625 g/L delipidated BSA.[9]

Quenching Solution: Chloroform/methanol (2:1, v/v).[9]

Phase Separation Solution: 2% Phosphoric acid.[9]

TLC Plate: Silica gel TLC plate (Analtech).[9]

TLC Mobile Phase: Hexane/diethyl ether/acetic acid (80:20:1, v/v/v).[9]

Scintillation Fluid

B. Experimental Procedure:

Prepare Reaction Mixture: For each reaction, prepare a reaction mixture containing 100 mM

Tris-HCl (pH 7.4), 25 mM MgCl₂, 0.625 g/L delipidated BSA, 200 μM 1,2-dioleoylglycerol,

and 50 μM oleoyl-CoA (spiked with 0.2 μCi [¹⁴C]-oleoyl-CoA).[9]

Inhibitor Incubation: Add the test inhibitor (dissolved in DMSO) or DMSO vehicle control to

the wells of a 96-well plate.

Enzyme Preparation: Thaw the microsomal enzyme preparation on ice. Dilute the enzyme

source in an appropriate buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl, pH 7.4) to a final

concentration of approximately 25-50 µg protein per reaction.[10][11]

Initiate Reaction: Add 50 µg of the enzyme preparation to the reaction mixture. For DGAT1

assays, it can be beneficial to pre-incubate the enzyme with a DGAT2 specific inhibitor (like

PF-06424439) to ensure specificity, and vice-versa.[9]

Incubation: Incubate the reaction at 37°C with gentle agitation for 30 minutes. The reaction

time should be within the linear range of product formation.[9][11]
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Stop Reaction: Terminate the reaction by adding 1.5 mL of chloroform/methanol (2:1, v/v),

followed by 2% phosphoric acid to induce phase separation.[9]

Lipid Extraction: Vortex the tubes and centrifuge to separate the phases. Carefully collect the

lower organic phase.[9]

TLC Separation: Dry the collected organic phase under nitrogen, resuspend in a small

volume of chloroform, and spot onto a silica gel TLC plate.[9]

Develop and Visualize: Develop the TLC plate using the hexane/diethyl ether/acetic acid

mobile phase. Visualize the triglyceride bands using a phosphor imager.[9]

Quantification: Scrape the silica gel spots corresponding to the triglyceride product into

scintillation vials, add scintillation fluid, and quantify the incorporated radioactivity using a

scintillation counter.[12]

Protocol 2: Fluorescent DGAT Assay using NBD-
palmitoyl-CoA
This protocol offers a non-radioactive alternative by using a fluorescently labeled acyl-CoA

substrate.[13]

A. Materials and Reagents:

Enzyme Source: As described in Protocol 1.

Substrates:

1,2-Dioleoyl-sn-glycerol (DOG)

NBD-palmitoyl-CoA (fluorescent acyl-CoA)

Reaction Buffer: 100 mM Tris-HCl (pH 7.6), 20 mM MgCl₂, 0.625 mg/mL BSA.[13]

Other Reagents: As described in Protocol 1 (excluding radioactive materials).

B. Experimental Procedure:
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Prepare Master Mix: Prepare a master mix containing 100 mM Tris-HCl (pH 7.6), 20 mM

MgCl₂, 200 μM DOG, 0.625 mg/ml BSA, and 25 μM NBD-palmitoyl CoA.[13]

Inhibitor and Enzyme Addition: Add the test inhibitor and enzyme source (20-50 µg protein)

to the master mix in a final reaction volume of 200 µl.[13]

Incubation: Incubate at 37°C for 10-20 minutes. The reaction should be linear with time up to

20 minutes.[13]

Reaction Termination and Extraction: Stop the reaction and perform lipid extraction as

described in Protocol 1.

TLC and Visualization: Separate the extracted lipids by TLC. Scan the plate with a

fluorescence imager to visualize and quantify the fluorescent NBD-triglyceride product

(Excitation ≈ 465 nm; Emission ≈ 535 nm).[13]

Protocol 3: Cell-Based DGAT1 Assay
This assay measures the inhibition of triglyceride synthesis in a cellular context. The HEK293

cell line is suitable as it primarily expresses DGAT1.[12]

A. Materials and Reagents:

Cell Line: HEK293H cells.[12]

Culture Medium: Standard cell culture medium (e.g., DMEM with 10% FBS).

Substrates:

[¹⁴C]-glycerol (1 μCi/mL, Perkin-Elmer).[12]

Oleic acid complexed to BSA.

Lysis Buffer

Other Reagents: As needed for lipid extraction and TLC (see Protocol 1).

B. Experimental Procedure:
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Cell Culture: Plate HEK293H cells in a multi-well plate and grow to confluence.

Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for

a designated period.

Stimulation of TG Synthesis: Add [¹⁴C]-glycerol (1 μCi/mL) and 0.3 mM oleic acid/BSA

complex to the cells to stimulate DGAT1 activity and label newly synthesized triglycerides.

[12]

Incubation: Incubate the cells for 5 hours.[12]

Cell Lysis and Lipid Extraction: Wash the cells with PBS, lyse them, and extract the total

lipids using a chloroform/methanol procedure.

Quantification: Separate the lipids by TLC and quantify the amount of radioactivity

incorporated into the triglyceride fraction as described in Protocol 1.[12]

Data Presentation
Quantitative data from DGAT inhibitor assays are typically presented as IC₅₀ values, which

represent the concentration of an inhibitor required to reduce enzyme activity by 50%.

Table 1: Example IC₅₀ Values of Known DGAT Inhibitors
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Compound Target Assay Type
Enzyme
Source

IC₅₀ Reference

T863 DGAT1
Radiometric

TLC

Human

DGAT1 (Sf9)
15 nM [5]

T863 DGAT1
Radiometric

TLC

Mouse

Adipose

Tissue

16 nM [5]

T863 DGAT1
Radiometric

TLC

Mouse Small

Intestine
23 nM [5]

PF-04620110 DGAT1 Cell-based HT-29 cells ~39 nM [7]

A-922500 DGAT1 Cell-free

Human

Intestinal

Microsomes

17.1 ng/mL [12]

Hexadecyl-

CoA
DGAT2 LC/MS

DGAT2

membranes
~1 µM [14]

Table 2: Apparent Michaelis-Menten Constants (Km) for DGAT Substrates

Enzyme Substrate Apparent Km
Assay
Conditions

Reference

DGAT2 Diolein ~25 µM
Saturation level

of oleoyl-CoA
[14]

DGAT2 Oleoyl-CoA ~10 µM
Saturation level

of diolein
[14]

DGAT1 Diolein ~50 µM
LC/MS-based

assay
[11]

DGAT1 Oleoyl-CoA ~50 µM
LC/MS-based

assay
[11]

Experimental Workflow
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The following diagram outlines a typical high-throughput screening workflow for identifying

DGAT inhibitors.
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Caption: High-throughput screening workflow for DGAT inhibitors.

Data Analysis
Calculate Percent Inhibition: For each inhibitor concentration, calculate the percent inhibition

relative to the vehicle (DMSO) control using the following formula: % Inhibition = 100 * (1 -

(Signal_Inhibitor / Signal_Vehicle))

Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor

concentration. Fit the data to a four-parameter logistic equation (or variable slope dose-

response curve) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀

value.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. apexbt.com [apexbt.com]

2. aocs.org [aocs.org]

3. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

4. biorxiv.org [biorxiv.org]

5. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule
Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

6. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver
Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC
[pmc.ncbi.nlm.nih.gov]

7. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into
postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]

8. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing
phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1240305?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC4526202/
https://www.benchchem.com/product/b1240305?utm_src=pdf-custom-synthesis
https://www.apexbt.com/signaling-pathways/metabolism/dgat.html
https://www.aocs.org/resource/mammalian-diacylglycerol-acyltransferases-dgat/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3837458/
https://www.biorxiv.org/content/10.1101/2020.01.06.896332v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC3308890/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3308890/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11354429/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11354429/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11354429/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5696614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5696614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10939742/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10939742/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1240305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. pubcompare.ai [pubcompare.ai]

10. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes -
PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity
via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial -
PMC [pmc.ncbi.nlm.nih.gov]

13. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol
acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols: DGAT Inhibitor
Enzymatic Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1240305#dgat-inhibitor-enzymatic-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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